(3S,5R)-Atorvastatin Calcium Salt
CAS No.: 887196-25-0
Cat. No.: VC0041032
Molecular Formula: C33H35CaFN2O5
Molecular Weight: 598.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887196-25-0 |
---|---|
Molecular Formula | C33H35CaFN2O5 |
Molecular Weight | 598.7 g/mol |
IUPAC Name | calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Standard InChI | InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1 |
Standard InChI Key | BWFCZHDTTAYGNN-OUPRKWGVSA-N |
Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Introduction
Chemical Identity and Structure
(3S,5R)-Atorvastatin Calcium Salt, also known as Atorvastatin USP Related Compound B, is an isomeric impurity of the conventional atorvastatin calcium used in cholesterol-lowering medications. It is characterized by specific stereochemistry at the 3S and 5R positions, which distinguishes it from the therapeutic atorvastatin isomer .
Basic Chemical Information
The compound is identified through several standardized parameters that define its chemical identity:
Parameter | Specification |
---|---|
CAS Number | 887196-25-0 (calcium salt); 887324-52-9 (acid form) |
Molecular Formula | C33H35CaFN2O5 |
Molecular Weight | 598.7 g/mol |
IUPAC Name | calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Melting Point | 160°C |
The compound is formally designated as (betaS,deltaR)-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-Pyrrole-1-heptanoic acid calcium salt (2:1) . This nomenclature precisely indicates the stereochemical configuration that defines this specific isomer.
Structural Characteristics
The stereochemistry of (3S,5R)-Atorvastatin Calcium Salt is critical to understanding its properties and distinguishing it from therapeutic atorvastatin. The compound features:
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A pyrrole ring substituted with phenyl, 4-fluorophenyl, and isopropyl groups
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A side chain containing two chiral centers with the specific stereochemical configuration of 3S and 5R
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Calcium salt formation through the carboxylic acid group
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Two molecules of the acid form coordinated with one calcium ion
This specific stereochemical arrangement results in different physical and biological properties compared to the therapeutic (3R,5R)-Atorvastatin Calcium isomer used in medications.
Physicochemical Properties
The physicochemical properties of (3S,5R)-Atorvastatin Calcium Salt are essential for its identification, analysis, and application in pharmaceutical development.
Physical Properties
Below is a comprehensive table of the compound's physical properties:
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 598.7 g/mol |
Exact Mass | 598.21600 |
Melting Point | 160°C |
Polar Surface Area (PSA) | 111.79000 |
LogP | 6.38660 |
Solubility | Sparingly soluble in water, soluble in methanol |
These properties influence the compound's behavior in various analytical procedures and its application as a reference standard in quality control processes .
Spectroscopic Characteristics
Pharmaceutical Significance
(3S,5R)-Atorvastatin Calcium Salt holds considerable importance in the pharmaceutical industry, particularly in the quality control of atorvastatin-based medications.
Role as a Reference Standard
The compound serves as an official USP (United States Pharmacopeia) Reference Standard, designated as "Atorvastatin Related Compound B." This standardization is critical for several reasons:
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It enables precise identification and quantification of this specific impurity in atorvastatin drug products
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It supports regulatory compliance by providing a calibrated reference material
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It facilitates method validation for analytical procedures used in quality control
Given its role as a reference standard, (3S,5R)-Atorvastatin Calcium Salt is extensively used in analytical applications focused on pharmaceutical quality control.
Chromatographic Analysis
Research Applications
Beyond its role in quality control, (3S,5R)-Atorvastatin Calcium Salt has applications in pharmaceutical research focused on improving atorvastatin formulations.
Bioavailability Studies
Recent research has examined strategies to enhance the bioavailability of atorvastatin calcium, with findings potentially applicable to understanding the behavior of its isomers like (3S,5R)-Atorvastatin Calcium Salt. These investigations have focused on:
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Solid dispersion techniques to improve solubility
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Nanoparticulate formulations to enhance dissolution profiles
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Novel delivery systems to improve therapeutic efficacy
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Strategies to minimize adverse effects such as myotoxicity
Understanding the physicochemical and biological properties of all atorvastatin isomers, including (3S,5R)-Atorvastatin Calcium Salt, contributes to these research efforts.
Structure-Activity Relationship Studies
The specific stereochemistry of (3S,5R)-Atorvastatin Calcium Salt makes it valuable for structure-activity relationship (SAR) studies. Researchers can examine how the altered stereochemical configuration affects:
These studies enhance our understanding of how molecular structure influences biological activity, potentially leading to improved statin medications.
Comparison with Therapeutic Atorvastatin
The key distinction between (3S,5R)-Atorvastatin Calcium Salt and therapeutic atorvastatin lies in their stereochemistry, which has profound implications for their pharmaceutical properties.
Stereochemical Differences
Therapeutic atorvastatin (typically designated as Atorvastatin Calcium) features a (3R,5R) stereochemical configuration, whereas the compound under discussion has a (3S,5R) configuration. This difference:
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Produces different three-dimensional structures
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Alters binding to the target enzyme HMG-CoA reductase
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Modifies biological activity and potency
This stereochemical difference explains why (3S,5R)-Atorvastatin Calcium Salt is considered an impurity rather than the active pharmaceutical ingredient.
Functional Implications
The altered stereochemistry of (3S,5R)-Atorvastatin Calcium Salt has significant implications for its function:
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It has diminished efficacy as an HMG-CoA reductase inhibitor compared to the (3R,5R) isomer
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It may contribute to different side effect profiles when present in atorvastatin formulations
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Its presence must be carefully controlled in pharmaceutical preparations to ensure consistent efficacy and safety
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It serves as a valuable marker for monitoring manufacturing quality and consistency
These functional differences underscore the importance of stereochemical purity in statin medications and the need for rigorous analytical methods to detect and quantify isomeric impurities.
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